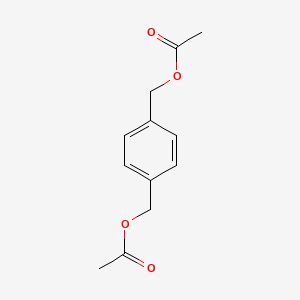
p-Xylylene diacetate
Overview
Description
p-Xylylene diacetate, also known as 1,4-phenylenebis(methylene) diacetate, is an organic compound with the molecular formula C12H14O4. It is a derivative of p-xylylene and is characterized by the presence of two acetate groups attached to the xylylene moiety. This compound is used in various chemical reactions and has applications in different fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Xylylene diacetate can be synthesized through the reaction of p-xylene with acetaldehyde. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The detailed reaction formulation and conditions are often optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that utilize efficient catalytic systems and controlled reaction environments. The process may include steps such as distillation and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
p-Xylylene diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
p-Xylylene diacetate has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-xylylene diacetate involves its role as a ligand in forming complexes with transition metals. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of reactants into products. The molecular targets and pathways involved include the coordination of the acetate groups with metal centers, leading to the activation of the metal for catalytic activity .
Comparison with Similar Compounds
Similar Compounds
p-Xylylene: A precursor to p-xylylene diacetate, used in the synthesis of poly(p-xylylene) derivatives.
Poly(p-xylylene): A polymer with high thermal stability and chemical resistance, used in various applications including electronics and coatings.
Poly(p-phenylene vinylene): An unsaturated analogue of poly(p-xylylene) with applications in optoelectronics.
Uniqueness
This compound is unique due to its ability to form stable complexes with transition metals and its use as a catalyst in various organic reactions. Its functional groups allow for diverse chemical transformations, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[4-(acetyloxymethyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUSNJQKNUGRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
![1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2633297.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)
![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2633299.png)
![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
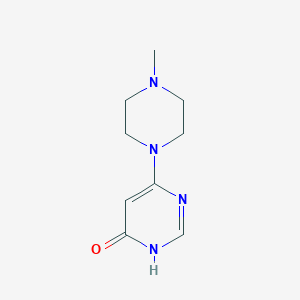
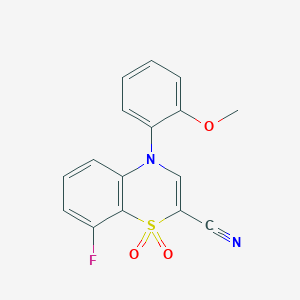
![N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)
![3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2633312.png)
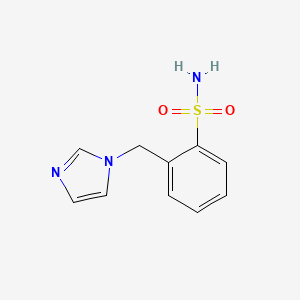
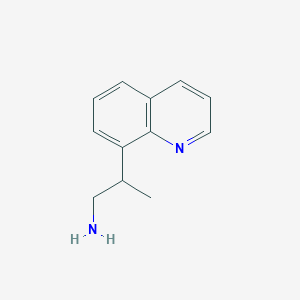
![(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B2633317.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2633318.png)
![N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2633319.png)
